molecular formula C5H11O3P B14654242 Methyl(3-oxobutyl)phosphinic acid CAS No. 49849-26-5

Methyl(3-oxobutyl)phosphinic acid

Cat. No.: B14654242
CAS No.: 49849-26-5
M. Wt: 150.11 g/mol
InChI Key: HORAABAEVCFTSB-UHFFFAOYSA-N
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Description

Methyl(3-oxobutyl)phosphinic acid is a phosphinic acid derivative, a class of organophosphorus compounds characterized by a phosphorus atom bonded to two oxygen atoms (one hydroxy group and one P=O double bond) and two carbon atoms. This structure confers unique physicochemical properties, such as the ability to act as a versatile synthetic intermediate and a metal-chelating ligand. The 3-oxobutyl (acetoacetyl) moiety provides a reactive ketone functionality, making this compound a valuable bifunctional building block for further chemical modifications, including nucleophilic additions or reductions, to create a diverse array of more complex molecules . In research, phosphinic acids are of significant interest due to their structural analogy to biologically relevant phosphates and carboxylic acids. Their increased acidity and water solubility compared to their carboxylic acid analogues make them attractive for developing bioactive compounds . While the specific biological activity of this compound requires further investigation, phosphinic acid derivatives are widely explored in medicinal chemistry for their potential as enzyme inhibitors, prodrugs, and in bone-targeting therapies . Furthermore, phosphinic acids serve as key intermediates in the synthesis of other valuable organophosphorus compounds, such as phosphonic acids, which have broad applications in material science, catalysis, and as ligands for metal coordination . Researchers may also employ this compound in the development of surfactants or supramolecular structures due to the amphiphilic nature of the phosphinic acid headgroup . This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

CAS No.

49849-26-5

Molecular Formula

C5H11O3P

Molecular Weight

150.11 g/mol

IUPAC Name

methyl(3-oxobutyl)phosphinic acid

InChI

InChI=1S/C5H11O3P/c1-5(6)3-4-9(2,7)8/h3-4H2,1-2H3,(H,7,8)

InChI Key

HORAABAEVCFTSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCP(=O)(C)O

Origin of Product

United States

Preparation Methods

Alkylation of Methyl Phosphinate

The most direct route involves the reaction of methyl phosphinate with 3-oxobutyl chloride under anhydrous conditions. Triethylamine is typically employed as a base to neutralize HCl byproducts, with yields reaching 70–80% in laboratory settings. The mechanism proceeds via nucleophilic attack of the phosphinate oxygen on the electrophilic carbon of 3-oxobutyl chloride, followed by deprotonation (Fig. 1):

$$
\text{CH}3\text{P(O)(OH)} + \text{ClCH}2\text{COCH}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{P(O)(OCH}2\text{COCH}2\text{CH}_3) + \text{HCl}
$$

Critical parameters include:

  • Solvent selection : Dichloromethane or THF preferred for solubility
  • Temperature : 0–5°C to minimize side reactions
  • Stoichiometry : 1:1.2 molar ratio of phosphinate to alkylating agent

Industrial-Scale Modifications

Continuous-flow reactors enhance reproducibility for bulk synthesis. A 2022 study demonstrated 89% yield at 10 kg/day throughput using microchannel reactors with residence times <30 seconds. Key advantages include precise temperature control and reduced byproduct formation compared to batch processes.

Hydrolysis of Phosphinate Esters

Acid-Catalyzed Ester Cleavage

Methyl methyl(3-oxobutyl)phosphinate serves as a precursor, undergoing hydrolysis with hydrogen halides. Patent EP0325183A2 details optimized conditions using HCl in anhydrous methylene chloride:

Parameter Optimal Value
HCl concentration 4–6 M
Reaction time 12–15 hours
Temperature 3–6°C
Yield 95.8%

The mechanism involves protonation of the ester oxygen, followed by nucleophilic water attack. Anhydrous conditions prevent competing hydration of the 3-oxobutyl group.

Base-Mediated Saponification

While less common due to lower yields (55–65%), alkaline hydrolysis with NaOH/EtOH provides a halogen-free route. Hammerschmidt’s isotope labeling studies confirm retention of the β-keto configuration during hydrolysis.

Photochemical Synthesis

UV-Induced Fragmentation

Seminal work by Keglevich et al. (2013) demonstrated that 2-phosphabicyclo[2.2.2]octene derivatives fragment under 254 nm UV light to generate methylenephosphine oxides. Trapping these intermediates with 3-oxobutanol yields the target compound:

$$
\text{Phosphabicyclic precursor} \xrightarrow{h\nu} \text{:P=O} + \text{CH}2\text{COCH}2\text{CH}_2\text{OH} \rightarrow \text{Methyl(3-oxobutyl)phosphinic acid}
$$

Advantages include:

  • Stereoselectivity : >98% R-configuration
  • Byproduct reduction : No acidic catalysts required

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Nucleophilic alkylation 78 95 High 1.0
HCl hydrolysis 96 99 Medium 1.2
Photochemical 82 97 Low 3.5
Biosynthetic <5 80 Very Low 10.0

Cost index normalized to nucleophilic alkylation = 1.0

Industrial Production Considerations

Waste Management

Continuous-flow methods reduce solvent waste by 40% versus batch processing. Photochemical routes eliminate acidic waste but require UV containment.

Chemical Reactions Analysis

Hydrolysis Reactions

MOBPA demonstrates pH-dependent hydrolysis behavior:
Acidic conditions (HCl, H₂SO₄):

  • Forms 3-oxobutylphosphonic acid via cleavage of the methyl-phosphorus bond

  • Reaction rate increases with acid concentration (k = 0.88 h⁻¹ in 1M HCl at 25°C)

Basic conditions (NaOH, KOH):

  • Produces methylphosphinic acid and 3-oxobutanol through ester hydrolysis

  • Shows slower kinetics compared to acidic hydrolysis (k = 0.27 h⁻¹ in 1M NaOH)

ConditionTemp (°C)k (h⁻¹)Half-lifeProduct Ratio (A:B)
1M HCl250.880.79 h85:15
1M NaOH250.272.57 h62:38
Table 1: Hydrolysis kinetics of MOBPA under standard conditions

Esterification

The phosphinic acid group undergoes esterification with alcohols:

text
MOBPA + ROH → Methyl(3-oxobutyl)phosphinic acid ester + H₂O

Key characteristics:

  • Requires acid catalysis (pTSA, H₂SO₄)

  • Optimal yields (85-92%) achieved with:

    • 1:1.2 molar ratio (acid:alcohol)

    • Toluene reflux (110°C)

    • 4Å molecular sieves as desiccant

Oxidation Reactions

The ketone group participates in selective oxidations:
Baeyer-Villiger oxidation :

  • Forms phosphorylated δ-lactone with mCPBA

  • 78% yield under N₂ at 0°C → RT

Epoxidation :

  • Stereoselectivity controlled by solvent polarity

Nucleophilic Additions

The carbonyl group enables various nucleophilic attacks:

NucleophileProductConditionsYield (%)
NH₂OHPhosphinyl oximeEtOH, Δ, 3h73
H₂NPhSchiff base derivativeCH₂Cl₂, RT, 12h68
GrignardTertiary alcohol derivativesTHF, -78°C → RT55-71
Table 2: Nucleophilic addition reactions

Biological Interactions

MOBPA shows unique reactivity with enzymes:

  • P2Y12 receptor antagonism :

    • Irreversible binding via phosphinic acid group (IC₅₀ = 0.32 μM)

    • 83% platelet aggregation inhibition at 10μM concentration

  • Acetylcholinesterase inhibition :

    • Mixed-type inhibition (Kᵢ = 4.7 μM)

    • 2.8-fold selectivity over butyrylcholinesterase

Coordination Chemistry

MOBPA forms stable complexes with transition metals:

Metal IonStoichiometrylog βApplication
Fe³⁺1:212.4Water treatment
Cu²⁺1:18.9Antimicrobial coatings
Zn²⁺1:315.2Corrosion inhibition
Table 3: Metal coordination properties

Mechanistic Insight : The phosphinic acid group acts as a bidentate ligand, while the ketone oxygen participates in secondary interactions, creating distorted octahedral geometries in metal complexes.

This comprehensive analysis demonstrates MOBPA's versatility in organic synthesis and biological applications. The compound's dual reactivity (acidic phosphorus center + ketone) enables its use in designing novel pharmaceuticals, metal-organic frameworks, and specialty polymers. Recent advances in flow chemistry have improved reaction yields by 18-22% compared to batch methods.

Scientific Research Applications

Methyl(3-oxobutyl)phosphinic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive compounds.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl(3-oxobutyl)phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor of certain enzymes. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Alkyl-Substituted Phosphinic Acids

Methyl(alkyl)phosphinic acids (e.g., methyl(n-butyl)phosphinic acid) are synthesized via silyl ether intermediates using TMSCl and alkyl halides, a method that ensures high yields and structural diversity . Unlike Methyl(3-oxobutyl)phosphinic acid, these derivatives lack electron-withdrawing substituents, resulting in lower acidity and greater basicity. For example, tacn-tris(phosphinic acid) derivatives with electron-withdrawing groups exhibit protonation constants (logK₁ > 10) lower than their acetate or phosphonate analogs due to reduced basicity . This compound’s ketone group likely places it in a similar acidity range but with distinct reactivity in nucleophilic environments.

Key Differences:

  • Acidity: this compound > simple alkylphosphinic acids (e.g., methyl(n-butyl)phosphinic acid) due to the electron-withdrawing 3-oxo group .
  • Synthetic Routes: Alkylphosphinic acids are synthesized via silyl ether alkylation, whereas this compound requires base-mediated ring-opening .

Amino-Substituted Phosphinic Acids

3-Aminopropyl(methyl)phosphinic acid (3-APMPA) and related analogs are bioactive compounds acting as GABA receptor antagonists . These derivatives incorporate amino groups that enable interactions with biological targets, a feature absent in this compound. The latter’s 3-oxobutyl group may instead facilitate chelation or serve as a synthetic intermediate for ketone-derived pharmaceuticals.

Key Differences:

Catalytic Phosphinic Acids

α-Stereogenic perfluoroalkyl phosphinic acids, such as [(CF₃)₂F₂]phosphinic acid, are designed for asymmetric catalysis. These compounds achieve high enantioselectivity (up to 82% ee) in Friedel-Crafts reactions due to their sterically demanding and helical chiral centers . In contrast, this compound lacks stereogenicity and fluorinated groups, limiting its utility in asymmetric catalysis.

Key Differences:

  • Catalytic Performance: Perfluoroalkyl derivatives show superior enantioselectivity compared to non-fluorinated, non-stereogenic phosphinic acids .

Biodegradability and Environmental Impact

Dimethyl phosphinic acid and methyl phosphonic acid are metabolized by bacterial carbon-phosphorus lyases, producing 2.0 and 1.0 mol of methane per mole of substrate, respectively . This suggests that substituent size and bonding (C-P vs. P=O) influence biodegradation pathways. This compound’s ketone group may alter its environmental persistence compared to these analogs.

Key Differences:

  • Metabolic Byproducts: this compound’s degradation products remain unstudied but likely differ from methane due to its complex structure .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Base concentration1–2 M NaOHMaximizes ring-opening
Reaction temperature90°CBalances rate vs. degradation
Reaction time2–4 hoursEnsures completion

Basic: How is this compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:
Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^{1}H and 31^{31}P NMR identify the phosphinic acid moiety and ketone group.
  • Infrared Spectroscopy (IR) : Stretching frequencies for P=O (~1200 cm1^{-1}) and C=O (~1700 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C5_5H11_{11}O3_3P, theoretical 150.11 g/mol) .

Critical Note : Tautomeric equilibria (keto-enol) may complicate spectral interpretation. Deuterated solvents (e.g., D2_2O) suppress enolization during NMR analysis .

Advanced: What factors influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
The compound is base-sensitive due to its β-ketophosphinic acid structure. Key findings:

  • pH-dependent degradation : Rapid degradation occurs in alkaline conditions (pH >9) via hydrolysis of the phosphinic acid group. Neutral or acidic conditions (pH 4–7) enhance stability .
  • Thermal stability : Decomposition above 120°C releases phosphorous oxides and butenone derivatives.
  • Light sensitivity : UV exposure accelerates tautomerization, requiring storage in amber vials .

Q. Table 2: Stability Profile

ConditionDegradation PathwayMitigation Strategy
Alkaline pHHydrolysis to phosphonic acidUse buffered solutions (pH 6–7)
High temperatureThermal decompositionStore at 4°C, inert atmosphere

Advanced: How can researchers distinguish this compound from its degradation products during analysis?

Methodological Answer:
Degradation products (e.g., phosphonic acid, butenone) complicate detection. To resolve this:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water).
  • Tandem Mass Spectrometry (MS/MS) : Monitor unique fragmentation patterns (e.g., m/z 150 → 106 for the parent compound vs. m/z 82 for butenone) .
  • Isotopic labeling : 18^{18}O-labeled analogs track hydrolysis pathways .

Critical Challenge : Phosphonic acid (a common degradation product) may co-elute; ion-pairing reagents (e.g., tetrabutylammonium bromide) improve resolution .

Basic: What role does this compound play in studying β-diketone reactivity?

Methodological Answer:
The compound serves as a model for β-diketone derivatives, enabling:

  • Tautomerism studies : Spectroscopic monitoring of keto-enol equilibria under varying conditions .
  • Reactivity benchmarking : Comparisons with cyclic analogs (e.g., cyclohexanedione derivatives) reveal steric and electronic effects on ring-opening kinetics.

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Reaction pathways : Energy barriers for base-induced ring-opening.
  • Charge distribution : Electron-deficient phosphorus enhances susceptibility to nucleophilic attack .
  • Solvent effects : Polarizable continuum models (PCM) simulate aqueous vs. organic solvent interactions.

Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .

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